molecular formula C18H18N2O4S B3539066 4-({[(3,5-dimethylphenoxy)acetyl]carbamothioyl}amino)benzoic acid CAS No. 532979-46-7

4-({[(3,5-dimethylphenoxy)acetyl]carbamothioyl}amino)benzoic acid

Cat. No.: B3539066
CAS No.: 532979-46-7
M. Wt: 358.4 g/mol
InChI Key: FPJOVUQOSACWAE-UHFFFAOYSA-N
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Description

4-({[(3,5-dimethylphenoxy)acetyl]carbamothioyl}amino)benzoic acid is a complex organic compound with the molecular formula C18H18N2O4S

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[(3,5-dimethylphenoxy)acetyl]carbamothioyl}amino)benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3,5-dimethylphenol with chloroacetic acid to form 3,5-dimethylphenoxyacetic acid. This intermediate is then reacted with thionyl chloride to form the corresponding acyl chloride, which is subsequently reacted with 4-aminobenzoic acid to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-({[(3,5-dimethylphenoxy)acetyl]carbamothioyl}amino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinone derivatives.

    Reduction: The carbamothioyl group can be reduced to form the corresponding amine.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenoxy group can yield quinone derivatives, while reduction of the carbamothioyl group can produce amines.

Scientific Research Applications

4-({[(3,5-dimethylphenoxy)acetyl]carbamothioyl}amino)benzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-({[(3,5-dimethylphenoxy)acetyl]carbamothioyl}amino)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy and carbamothioyl groups can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The benzoic acid moiety can also participate in electrostatic interactions with charged residues in the target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 3-({[(4-chloro-3,5-dimethylphenoxy)acetyl]carbamothioyl}amino)benzoic acid
  • 3-({[(3,5-dimethylphenoxy)acetyl]amino}carbonothioyl)amino-4-methylbenzoic acid
  • 3,5-dibromo-2-({[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}thioxomethyl)amino-benzoic acid

Uniqueness

4-({[(3,5-dimethylphenoxy)acetyl]carbamothioyl}amino)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both phenoxy and carbamothioyl groups allows for versatile chemical reactivity and potential interactions with a wide range of molecular targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-[[2-(3,5-dimethylphenoxy)acetyl]carbamothioylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c1-11-7-12(2)9-15(8-11)24-10-16(21)20-18(25)19-14-5-3-13(4-6-14)17(22)23/h3-9H,10H2,1-2H3,(H,22,23)(H2,19,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPJOVUQOSACWAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)NC(=S)NC2=CC=C(C=C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10361694
Record name STK018501
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10361694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

532979-46-7
Record name STK018501
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10361694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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